Bienvenue dans la boutique en ligne BenchChem!

Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-

Pharmacokinetics Bioavailability Drug Metabolism

Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]- (CAS 82239-54-1), also known as Minaprine metabolite M5, is a pyridazine derivative with the molecular formula C15H20N4O and a molecular weight of 272.35 g/mol. It is the N-desmorpholinyl metabolite of the withdrawn antidepressant minaprine, formed via oxidative ring-cleavage of the parent morpholine moiety.

Molecular Formula C15H20N4O
Molecular Weight 272.35 g/mol
CAS No. 82239-54-1
Cat. No. B12915151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-
CAS82239-54-1
Molecular FormulaC15H20N4O
Molecular Weight272.35 g/mol
Structural Identifiers
SMILESCC1=CC(=NN=C1NCCNCCO)C2=CC=CC=C2
InChIInChI=1S/C15H20N4O/c1-12-11-14(13-5-3-2-4-6-13)18-19-15(12)17-8-7-16-9-10-20/h2-6,11,16,20H,7-10H2,1H3,(H,17,19)
InChIKeyCOJQPXLVUWWFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[2-[(4-Methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]ethanol (CAS 82239-54-1) Procurement Guide: A Minaprine Metabolite Reference Standard


Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]- (CAS 82239-54-1), also known as Minaprine metabolite M5, is a pyridazine derivative with the molecular formula C15H20N4O and a molecular weight of 272.35 g/mol [1]. It is the N-desmorpholinyl metabolite of the withdrawn antidepressant minaprine, formed via oxidative ring-cleavage of the parent morpholine moiety [2]. Unlike the parent drug, which contains a morpholine ring, this compound features a terminal ethanolamine group, resulting in higher topological polar surface area (TPSA 73.3 Ų vs. minaprine's 46.2 Ų) and reduced lipophilicity (LogP 1.967) [1]. This structural distinction directly impacts its analytical behavior, biological recognition, and suitability as a reference standard in bioanalytical and metabolite identification workflows.

Why Minaprine and Its Other Metabolites Cannot Substitute for 82239-54-1 in Analytical and Pharmacological Studies


Substitution of CAS 82239-54-1 with the parent drug minaprine or other metabolites such as M3 (p-hydroxyminaprine) is analytically and pharmacologically invalid. In rat pharmacokinetic studies, the plasma exposure of M5 far exceeds that of the parent drug after oral administration, with minaprine exhibiting only 5% oral bioavailability [1]. Consequently, M5 represents the predominant circulating species in vivo, and its quantification is essential for accurate pharmacokinetic profiling. Furthermore, minaprine is a prodrug whose weak in vitro MAO-A inhibition (IC50 ~1 mM) is believed to be mediated by downstream metabolites, yet the chloroform-extractable metabolites (including M5) were found inactive in vitro toward MAO, indicating that the pharmacological activity profile of M5 is distinct from both the parent and other metabolite classes [2]. Using minaprine or M3 as a surrogate reference standard would thus yield erroneous concentration assignments and misattribute biological activity.

Quantitative Differentiation Between CAS 82239-54-1 (Minaprine Metabolite M5) and the Parent Drug Minaprine: An Evidence-Based Selection Guide


Plasma Exposure: M5 Concentrations Far Exceed Parent Drug After Oral Dosing

In rats, following oral administration of minaprine (5 mg/kg), the plasma concentrations of metabolite M5 rapidly and substantially exceeded those of the parent drug. Minaprine exhibited very low oral bioavailability (5%), resulting in minimal systemic exposure to the parent compound, whereas M5 appeared as a major circulating species [1]. This differential exposure profile establishes M5 as the analytically dominant form requiring direct measurement for accurate pharmacokinetic assessment, rather than relying on minaprine calibration standards.

Pharmacokinetics Bioavailability Drug Metabolism Minaprine

Brain Penetration: Metabolite M5 Enters the CNS Less Readily Than the Parent Drug

Minaprine enters the central nervous system rapidly and concentrates in brain tissue at levels 2–3 times those in plasma. In contrast, its metabolites, including M5, enter the brain less rapidly, with brain AUC values never reaching 50% of the corresponding plasma AUC [1]. This differential CNS distribution has direct implications for studies investigating central versus peripheral drug metabolite exposure and neuropharmacological activity attribution.

Brain penetration Blood-brain barrier Neuropharmacokinetics Minaprine

Physicochemical Properties: M5 Exhibits Higher Polarity and Lower Lipophilicity Than Minaprine

The replacement of minaprine's morpholine ring with an ethanolamine group in M5 results in a measurable increase in topological polar surface area (TPSA: 73.3 Ų vs. 46.2 Ų for minaprine) and a reduction in calculated LogP (1.967 vs. 2.50 for minaprine) [1][2]. These differences alter chromatographic retention behavior, ionization efficiency in mass spectrometry, and passive membrane permeability, necessitating compound-specific optimization of analytical methods rather than adopting minaprine-based parameters.

Physicochemical properties LogP Topological polar surface area Drug-likeness

In Vitro MAO-A Activity: M5 Does Not Replicate the Prodrug-Mediated MAO Inhibition of Minaprine

Minaprine functions as a prodrug requiring metabolic conversion to exert MAO-A inhibition in vivo. In vitro, minaprine displays very weak MAO-A affinity (IC50 ~1 mM), while ex vivo it acts as a specific, short-acting MAO-A inhibitor (ED50 = 12.8 mg/kg IP) [1]. Crucially, the chloroform-extractable metabolites of minaprine, a fraction that includes M5, were tested and found to be inactive in vitro toward MAO-A [1]. This demonstrates that M5 lacks the MAO-A inhibitory activity of the activated minaprine pathway and should not be considered a direct functional substitute for pharmacological studies targeting MAO-A.

Monoamine oxidase inhibition Prodrug activation Metabolite pharmacology Minaprine

Core Application Scenarios for CAS 82239-54-1 Based on Quantitative Differentiation Evidence


Bioanalytical Method Development and Validation for Minaprine Pharmacokinetic Studies

Given that M5 plasma concentrations far exceed minaprine concentrations after oral dosing in rats (minaprine bioavailability only 5%) [1], this compound serves as an essential reference standard for developing and validating LC-MS/MS methods for quantifying minaprine metabolites in plasma and tissues. Its distinct physicochemical profile (TPSA 73.3 Ų, LogP 1.967) relative to the parent drug mandates compound-specific optimization of extraction recovery, chromatographic separation, and ionization parameters [2].

Metabolite Safety Testing (MIST) and Drug Disposition Studies

As a major circulating metabolite that lacks the MAO-A inhibitory activity of the activated minaprine pathway [1], CAS 82239-54-1 is a critical reference material for Metabolites in Safety Testing (MIST) assessments. Researchers can use this authenticated standard to distinguish the pharmacokinetic contribution of M5 from pharmacologically active metabolites, ensuring that safety coverage arguments in regulatory submissions are based on quantitative exposure data rather than assumptions derived from the parent drug [2].

Negative Control for In Vitro MAO-A Pharmacological Assays

The demonstrated lack of MAO-A inhibitory activity in the chloroform-extractable metabolite fraction containing M5 [1] positions this compound as an ideal negative control in MAO-A inhibition assays. When screening novel pyridazine-based MAO inhibitors or studying minaprine's mechanism of action, inclusion of M5 controls ensures that observed enzyme inhibition is attributed to the correct molecular species and not to metabolite interference.

In Vitro Blood-Brain Barrier Permeability and Transporter Studies

The differential brain penetration between minaprine (brain concentrations 2–3× plasma) and M5 (brain AUC < 50% plasma AUC) [1] makes this compound valuable for calibrating in vitro BBB models (e.g., MDCK-MDR1, hCMEC/D3 monolayers). Its higher TPSA (73.3 Ų) and lower LogP (1.967) compared to minaprine provide a test case for evaluating how modest structural modifications of a pyridazine scaffold affect passive permeability and efflux transporter recognition [2].

Quote Request

Request a Quote for Ethanol, 2-[[2-[(4-methyl-6-phenyl-3-pyridazinyl)amino]ethyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.